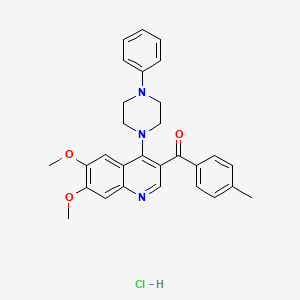
6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, plays a crucial role in understanding the properties and reactivity of chemical compounds. Wazzan et al. (2016) carried out DFT and TD-DFT calculations to determine the structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties of related quinoline derivatives, providing insights into the molecular structure and its correlation with biological and chemical activities (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
The chemical reactions and properties of quinoline derivatives are influenced by their molecular structure. The synthesis and fluorescent properties of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines by Stadlbauer et al. (2006) highlight the significance of substituent effects on the fluorescent properties of quinoline compounds, which could be pertinent for the study of 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride (Stadlbauer, Avhale, Badgujar, & Uray, 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. While specific data on 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride may not be readily available, analogous compounds have been studied for their physical and chemical properties, aiding in the understanding of this compound's potential physical characteristics.
Chemical Properties Analysis
The chemical properties of 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride, such as its reactivity with other chemical agents, stability under various conditions, and potential for chemical modifications, are critical for its application in synthetic chemistry and drug development. The research on derivatives of 5,6-dimethoxybenzo[b]thiophen-2-(3H)one by Camoutsis et al. (1981) provides an example of how substituent variations can affect the chemical reactivity and properties of quinoline derivatives (Camoutsis, Catsoulacos, Salem, Terzis, & Filippakis, 1981).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of compounds closely related to the queried chemical, such as "3- Substituted octahydrobenzo[g]quinolines" and "dimethoxy[1]benzothieno[2,3-c]quinolines," showcases the chemical versatility and the methodologies employed in creating complex quinoline derivatives. These processes often involve multiple steps, including lithiation, hydrogenation, and cyclization, to achieve the desired chemical structures (Bänziger et al., 2000); (Stuart et al., 1987). These methodologies provide a foundation for synthesizing the queried compound by indicating possible synthetic routes and chemical reactions.
Pharmacological and Biological Applications
Quinoline derivatives have been extensively studied for their pharmacological properties. For example, "1,3-Diamino-6,7-dimethoxyisoquinoline derivatives" were evaluated for their potential as alpha 1-adrenoceptor antagonists, indicating the role of quinoline derivatives in modulating receptor activities and potential therapeutic applications (Bordner et al., 1988). Additionally, "2-Amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines" were synthesized and investigated for their fluorescent properties, highlighting the utility of quinoline derivatives in bioimaging and as probes in biological research (Stadlbauer et al., 2006).
Antimicrobial and Antitumor Activities
Quinoline and quinazoline derivatives have demonstrated significant antimicrobial and antitumor activities. For instance, "novel 4-anilinoquinolines and 4-anilinoquinazolines" were identified as potent inhibitors of Mycobacterium tuberculosis, offering insights into the development of new therapeutic agents against tuberculosis (Asquith et al., 2019). Another study focused on "novel 6,7-Dimethoxyquinazoline Derivatives" synthesized for their antitumor and antimicrobial activities, further emphasizing the potential of quinoline derivatives in developing new drugs (Kassab et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Direcciones Futuras
This involves potential areas of future research or applications of the compound.
Please consult a professional chemist or a trusted scientific database for accurate and detailed information. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3.ClH/c1-20-9-11-21(12-10-20)29(33)24-19-30-25-18-27(35-3)26(34-2)17-23(25)28(24)32-15-13-31(14-16-32)22-7-5-4-6-8-22;/h4-12,17-19H,13-16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAQWOARTUCBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

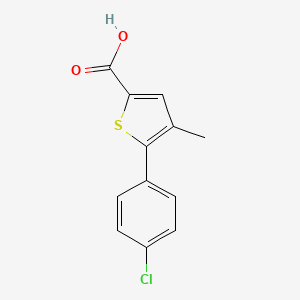
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
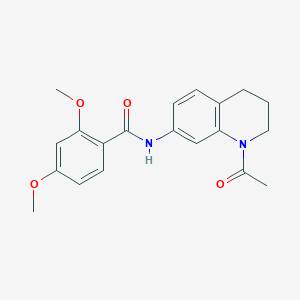
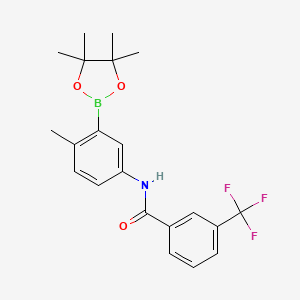
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)
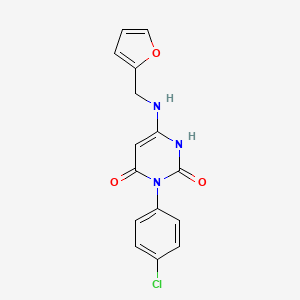
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)
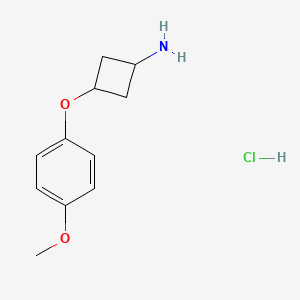
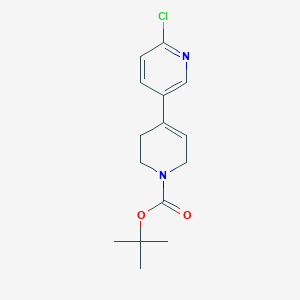
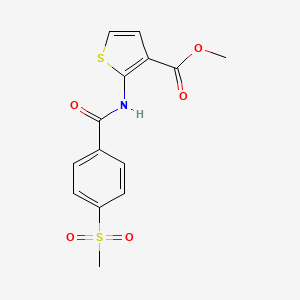
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)
![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)